molecular formula C20H16FN3O2 B2756036 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358485-00-3

5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2756036
CAS No.: 1358485-00-3
M. Wt: 349.365
InChI Key: GXQIBVVZAACZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (referred to as the target compound) is a pyrazolo-pyrazinone derivative with a benzyl group substituted at the 4-fluorophenyl position and a 2-methoxyphenyl group at position 2 of the pyrazinone core.

Key structural features include:

  • 4-Fluorobenzyl group: Enhances lipophilicity and influences binding interactions.
  • 2-Methoxyphenyl substituent: Modulates electronic properties and steric effects.
  • Pyrazinone core: Provides a planar heterocyclic system for intermolecular interactions.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-26-19-5-3-2-4-16(19)17-12-18-20(25)23(10-11-24(18)22-17)13-14-6-8-15(21)9-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIBVVZAACZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazolo[1,5-a]pyrazine core is replaced by the 4-fluorobenzyl moiety.

    Attachment of the 2-Methoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the 2-methoxyphenyl group to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially leading to the formation of dihydropyrazolo[1,5-a]pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Anticancer Activity : Studies have indicated that pyrazolo derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown effectiveness against pancreatic cancer cells by modulating SIRT6 activity, which is implicated in cancer progression .
  • Protein Kinase Inhibition : Research has demonstrated that pyrazole derivatives can act as inhibitors of protein kinases. This mechanism is critical for regulating various cellular processes, including growth and apoptosis. The compound's structural features may enhance its selectivity towards specific kinases, making it a candidate for targeted cancer therapies .
  • Antioxidant Properties : The antioxidant potential of pyrazolo derivatives has been evaluated through various assays. These compounds help mitigate oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders .

Case Studies and Experimental Findings

Several studies have documented the efficacy of pyrazolo derivatives in preclinical models:

  • Study on Pancreatic Cancer : A notable study reported that a related pyrazolo compound inhibited pancreatic cancer cell proliferation by targeting SIRT6. This suggests potential for developing new treatments for this aggressive cancer type .
  • Antimicrobial Activity Assessment : Research has shown that pyrazolo derivatives possess antimicrobial properties against various pathogens. The synthesis and evaluation of these compounds highlighted their potential as new antimicrobial agents .

Future Directions in Research

The ongoing research on 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one aims to:

  • Expand Therapeutic Applications : Investigating its use beyond oncology to include metabolic disorders and infectious diseases could broaden its therapeutic profile.
  • Optimize Structure for Enhanced Activity : Structural modifications may yield derivatives with improved potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

The following table summarizes structural analogs and their key properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-(4-fluorobenzyl), 2-(2-methoxyphenyl) C21H17FN2O2 348.38 Balanced lipophilicity; potential CNS penetration
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) analog 5-(2-fluorobenzyl), 2-(4-fluorophenyl), 3-(hydroxymethyl) C20H15F2N3O2 367.36 Increased polarity due to hydroxymethyl; lower metabolic stability
Methyl 5-(4-fluorobenzyl)-4-oxo-tetrahydro derivative Tetrahydro-pyrazinone core, carboxylate ester C15H14FN3O3 303.29 Improved solubility; reduced aromaticity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl) dihydro analog 4-chlorophenyl, 3,4-dimethoxyphenethyl C23H22ClN3O3 435.89 Enhanced electron-withdrawing effects; possible CYP450 interactions
Pyrazolo[1,5-a]pyrimidinone derivatives (e.g., MK63) Trifluoromethyl, tetrafluorophenyl Varies ~350–400 Higher metabolic resistance; increased steric bulk

Structural and Functional Insights

Substituent Effects on Pharmacokinetics
  • Fluorine Position: The target compound’s 4-fluorobenzyl group (vs.
  • Methoxy vs. Hydroxymethyl : The 2-methoxyphenyl group in the target compound offers better membrane permeability compared to the polar hydroxymethyl substituent in , which may limit blood-brain barrier penetration.
  • Core Saturation: The dihydro analog in exhibits a non-planar conformation (screw-boat), altering binding kinetics compared to the fully aromatic target compound.
Metabolic Stability
  • Tetrahydro-pyrazinone (): Saturation of the pyrazinone core reduces oxidation susceptibility, enhancing half-life.
  • Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazinones (e.g., ) show improved pharmacokinetics but fail as prodrugs due to low reactivity with glutathione (GSH), unlike acyclic analogs.

Biological Activity

5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C20H16FN3O2
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 1428378-82-8

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazin derivatives as selective inhibitors of poly(ADP-ribose) polymerase (PARP), a key target in cancer therapy. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation and inducing tumor regression in xenograft models. The mechanism involves enhanced PARP-DNA trapping, leading to increased cytotoxicity in BRCA1-mutated cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have demonstrated efficacy in reducing inflammatory markers in various preclinical models. The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented against various pathogens. In vitro studies have indicated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AnticancerSelective PARP inhibitors; tumor regression in BRCA1-mutated models
Anti-inflammatoryReduction in inflammatory markers; COX enzyme inhibition
AntimicrobialEffective against bacterial and fungal strains; potential for new antimicrobial agents

Case Study 1: PARP Inhibition

In a study focusing on pyrazolo[1,5-a]pyrazin derivatives, researchers developed a series of compounds that exhibited selective inhibition of PARP1. One compound demonstrated a superior therapeutic index compared to existing PARP inhibitors like AZD5305 and AZD9574, with minimal hematological toxicity observed at therapeutic doses. This highlights the potential of pyrazolo derivatives in targeted cancer therapies .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in a model of induced arthritis. The results showed significant reductions in swelling and pain associated with inflammation, correlating with decreased levels of pro-inflammatory cytokines. This suggests that compounds like 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one could be developed into effective anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of pyrazole intermediates via condensation of substituted hydrazines with diketones or acrylates.
  • Step 2 : Coupling with fluorobenzyl groups using nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C).
  • Step 3 : Microwave-assisted cyclization to form the pyrazolo[1,5-a]pyrazin-4(5H)-one core, reducing reaction time from hours to minutes .
  • Key Reagents : Ethyl 3-arylpyrazole-5-carboxylates, 2-(2-aminoethoxy)ethanol, and Pd(dba)₂/CPhos for cross-coupling .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer :

  • X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 77.0° between benzene and pyrazole planes) .
  • NMR spectroscopy confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 392.1291) .

Advanced Research Questions

Q. What mechanistic insights explain the antiproliferative activity of this compound in lung adenocarcinoma (A549/H322) cells?

  • Methodological Answer :

  • Apoptosis Induction : Caspase-3/7 activation (measured via luminescent assays) and PARP cleavage (western blot) confirm programmed cell death .
  • Autophagy Modulation : LC3-II/LC3-I ratio increases (immunoblotting) and autophagosome formation (fluorescence microscopy with LysoTracker) .
  • Pathway Inhibition : Downregulation of PI3K/AKT/mTOR and p53 stabilization (qPCR and phospho-specific antibodies) .

Q. How can researchers resolve contradictions in reported IC₅₀ values across different cancer cell lines?

  • Methodological Answer :

  • Assay Standardization : Use identical cell passages, culture media, and ATP-based viability kits (e.g., CellTiter-Glo®) .
  • Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler™) identify confounding targets like KDR or EGFR .
  • Metabolic Stability Testing : Hepatic microsome assays (human/mouse) clarify bioavailability differences .

Q. What strategies improve the in vivo efficacy of this compound despite poor aqueous solubility?

  • Methodological Answer :

  • Prodrug Design : Synthesize dihydropyrazolo derivatives that equilibrate with bioactive vinyl sulfones in physiological conditions .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance tumor accumulation .
  • PK/PD Modeling : Monitor plasma half-life (e.g., LC-MS/MS) and correlate with tumor volume reduction in xenografts .

Q. How can researchers design derivatives to enhance selectivity for cancer-specific targets?

  • Methodological Answer :

  • SAR Studies : Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to sterically hinder off-target binding .
  • Computational Docking : Use Schrödinger Glide to predict interactions with ATP-binding pockets (e.g., CDK2 or Aurora B) .
  • Metabolite Identification : UPLC-QTOF-MS profiles hepatic metabolites to guide toxicity mitigation .

Data Analysis & Validation

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via UPLC-PDA .
  • Light Stress Testing : ICH Q1B guidelines for photostability (1.2 million lux-hours) .

Q. How can cross-reactivity with off-target kinases be systematically evaluated?

  • Methodological Answer :

  • Broad-Spectrum Kinase Assays : Screen against 468 kinases (e.g., DiscoverX KINOMEscan®) at 1 µM .
  • Thermal Shift Assays (TSA) : Monitor target engagement by ΔTₘ shifts (>2°C indicates binding) .

Tables for Key Data

Property Value/Outcome Reference
Synthetic Yield 57–72% (microwave-assisted cyclization)
IC₅₀ (A549 cells) 2.1–8.7 µM (varies with substituents)
Crystallographic Data CCDC 987654: P2₁/c, Z = 4
Plasma Half-Life (mice) 3.2 hrs (nanoparticle formulation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.